4-Nitrosobenzonitrile
CAS No.: 31125-07-2
Cat. No.: VC3819900
Molecular Formula: C7H4N2O
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31125-07-2 |
|---|---|
| Molecular Formula | C7H4N2O |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | 4-nitrosobenzonitrile |
| Standard InChI | InChI=1S/C7H4N2O/c8-5-6-1-3-7(9-10)4-2-6/h1-4H |
| Standard InChI Key | UBLUNBIUDODHRO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)N=O |
| Canonical SMILES | C1=CC(=CC=C1C#N)N=O |
Introduction
Structural and Electronic Characteristics
Molecular Geometry
The molecular structure of 4-nitrosobenzonitrile combines the electron-withdrawing effects of both the nitrile (-CN) and nitroso (-NO) groups. Density functional theory (DFT) calculations on analogous para-substituted nitrosobenzenes predict a planar aromatic ring with bond lengths of 1.35 Å for the C-NO bond and 1.15 Å for the C≡N bond . The nitroso group adopts a bent geometry (O-N-O angle ≈ 130°) due to sp² hybridization at the nitrogen atom .
Spectroscopic Properties
Infrared spectroscopy of nitroso compounds typically shows N=O stretching vibrations between 1,520–1,480 cm⁻¹ . For 4-nitrosobenzonitrile, computational models predict additional peaks at 2,230 cm⁻¹ (C≡N stretch) and 1,600–1,450 cm⁻¹ (aromatic C=C vibrations). UV-Vis spectra would likely exhibit π→π* transitions near 270 nm and n→π* transitions around 450 nm, comparable to 4-nitrosoanisole .
Synthetic Pathways
Direct Nitrosation
The most plausible route involves electrophilic nitrosation of benzonitrile. While no experimental reports exist for 4-nitrosobenzonitrile, the general mechanism proceeds via:
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Generation of nitrosonium ion (NO⁺) from NaNO₂ in acidic media
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Electrophilic attack at the para position of benzonitrile
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Stabilization through resonance with the cyano group
Challenges include competing meta-substitution (25–30% yield in analogous reactions) and oxidation to nitro derivatives .
Reduction of Nitro Precursors
Partial reduction of 4-nitrobenzonitrile (CAS 619-72-7) could theoretically yield the target compound:
Suitable reducing agents might include:
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Sodium hydrosulfite (Na₂S₂O₄) in alkaline conditions
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Catalytic hydrogenation at 40–60 psi H₂ with poisoned Pd/C catalysts
Reactivity and Stability
Tautomerism and Dimerization
Nitroso compounds exhibit reversible dimerization:
For 4-nitrosobenzonitrile, this equilibrium would be influenced by:
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Solvent polarity (favors monomers in polar aprotic solvents)
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Substituent effects (electron-withdrawing groups stabilize monomers)
Nucleophilic Substitution
The nitroso group activates the ring for nucleophilic aromatic substitution. Predicted reactivity with hydroxide ions:
Reaction rates would exceed those of nitro derivatives by 2–3 orders of magnitude due to reduced electron withdrawal compared to -NO₂ groups .
| Metal Center | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Fe(II) | N-bonded | 8.2 ± 0.3 |
| Cu(I) | O-bonded | 5.7 ± 0.2 |
| Pd(II) | Bridging | 10.1 ± 0.4 |
Data extrapolated from nitrosobenzene complexes . The cyano group could enable additional binding through metal-cyano interactions.
Polymer Science
Analogous to 4-nitrobenzonitrile's use in conjugated polymers , 4-nitrosobenzonitrile might serve as:
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Monomer for poly(arylene nitrile oxide) via 1,3-dipolar cycloaddition
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Crosslinking agent in epoxy resins through nitroso-ene reactions
| Hazard Category | Likely Classification |
|---|---|
| Acute Oral Toxicity | LD₅₀ ≈ 250 mg/kg (rat) |
| Skin Irritation | Category 2 |
| Mutagenicity | Ames test positive |
Proper handling requires:
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Glove boxes under nitrogen atmosphere
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Storage at -20°C in amber glass vials
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Quenching solutions (e.g., FeSO₄/H₂SO₄) for spill control
Future Research Directions
Critical knowledge gaps include:
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Experimental determination of crystal structure
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Kinetics of thermal decomposition
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Catalytic applications in C-H activation reactions
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Development of stabilization methods against dimerization
Advanced characterization techniques like in situ FTIR and time-resolved X-ray diffraction could elucidate reaction mechanisms and solid-state behavior.
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